Hexadecyl hexacosanoate
CAS No.: 90293-79-1
Cat. No.: VC19223215
Molecular Formula: C42H84O2
Molecular Weight: 621.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90293-79-1 |
|---|---|
| Molecular Formula | C42H84O2 |
| Molecular Weight | 621.1 g/mol |
| IUPAC Name | hexadecyl hexacosanoate |
| Standard InChI | InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
| Standard InChI Key | IIWLDEGUWUNAAK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Nomenclature
Hexadecyl hexacosanoate (CHO) consists of a 26-carbon saturated fatty acid (hexacosanoic acid) esterified with a 16-carbon alcohol (hexadecanol). The ester functional group (-COO-) bridges the two hydrocarbon chains, resulting in a highly hydrophobic molecule. The systematic IUPAC name is hexadecyl hexacosanoate, though it may also be referred to as cetyl cerotate in industrial contexts .
The molecular weight of hexadecyl hexacosanoate is calculated as:
This places it among the larger ester compounds, with physical properties influenced by its long alkyl chains.
Synthesis and Manufacturing
Direct Esterification
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Mixing: Combine hexacosanoic acid and hexadecanol in a 1:1 molar ratio.
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Thermal Activation: Heat the mixture to 150–350°C under inert nitrogen atmosphere.
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Reaction Monitoring: Use H NMR to track the disappearance of hydroxyl (-OH) and carboxylic acid (-COOH) peaks, replaced by ester carbonyl (C=O) signals at ~1732 cm in IR spectra .
This method avoids side reactions, achieving yields >90% at optimal temperatures (300–350°C).
Coupling Reactions
Yamamoto et al. demonstrated a carbon-carbon coupling strategy for synthesizing hexacosanoic acid, which could be extended to ester synthesis:
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Alkyl Halide Coupling: React a C alkyl bromide with a C Grignard reagent (e.g., hexadecyl magnesium bromide) using LiCuCl catalysis.
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Oxidation: Convert the resultant alcohol to the carboxylic acid via Pinnick oxidation, followed by esterification with hexadecanol .
This modular approach allows customization of chain lengths but requires multi-step purification.
Physical and Chemical Properties
Thermal Behavior
| Property | Value/Description | Source Analogy |
|---|---|---|
| Melting Point | ~55–60°C (estimated) | Cetyl palmitate: 46–49°C |
| Dropping Point | ~50–55°C | Cetyl palmitate: 46–49°C |
| Solubility | Insoluble in water; soluble in CHCl, ethanol |
The extended alkyl chain increases van der Waals interactions, raising melting points compared to shorter-chain esters like cetyl palmitate .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1732 cm (ester C=O stretch) and 1182 cm (C-O stretch) .
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H NMR: Signals at δ 4.07 ppm (COO-CH), δ 2.28 ppm (CH-COO), and δ 1.25 ppm (alkyl CH) .
Applications and Industrial Relevance
Cosmetics and Pharmaceuticals
Hexadecyl hexacosanoate’s waxy consistency and stability make it suitable for:
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Emollients: Forms protective barriers in skincare products .
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Drug Delivery: Enhances lipid solubility of hydrophobic APIs .
Materials Science
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Lubricants: High thermal stability reduces degradation in mechanical systems .
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Coatings: Hydrophobicity prevents water ingress in protective films.
Research Challenges and Future Directions
Synthesis Optimization
Current methods face challenges in scalability and solvent use. Microwave-assisted esterification or enzymatic catalysis (e.g., lipases) could improve efficiency .
Biological Implications
Hexacosanoic acid accumulates in adrenoleukodystrophy (ALD) patients . Studying hexadecyl hexacosanoate’s role in sphingolipid metabolism may reveal therapeutic targets.
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